molecular formula C10H17F3N2O2 B3015739 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1494065-34-7

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid

Cat. No.: B3015739
CAS No.: 1494065-34-7
M. Wt: 254.253
InChI Key: QBYNLNSQMWPOHG-UHFFFAOYSA-N
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Description

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H17F3N2O2 It is characterized by the presence of a piperazine ring substituted with a trifluoropropyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring may facilitate its interaction with biological macromolecules. The propanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Trifluoromethylphenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a piperazine ring.

    4-(Trifluoromethyl)hydrocinnamic acid: Contains a trifluoromethyl group and a phenyl ring, differing in the position of the functional groups.

Uniqueness

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is unique due to the presence of both a piperazine ring and a trifluoropropyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(9(16)17)15-6-4-14(5-7-15)3-2-10(11,12)13/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNLNSQMWPOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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